2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5-6(2)10-11(7(5)3)8(4)9(12)13/h8H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVPPWKQOYJYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254264 | |
| Record name | α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-30-0 | |
| Record name | α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Biological Activity & Therapeutic Potential of Pyrazole Propanoic Acids
Executive Summary
This technical guide provides a comprehensive review of pyrazole propanoic acids , a class of heterocyclic compounds characterized by a pyrazole ring linked to a propanoic acid moiety. These molecules act as privileged scaffolds in medicinal chemistry due to their structural versatility, serving as bioisosteres for natural ligands in metabolic and inflammatory pathways.
The core biological value of this scaffold lies in its dual-pharmacophore nature : the carboxylic acid "head" mimics endogenous fatty acids and arachidonic acid metabolites, enabling interactions with nuclear receptors (PPARs) and enzymes (COX/LOX), while the pyrazole "linker" provides a rigid platform for orienting lipophilic substituents into hydrophobic binding pockets.
Part 1: Structural Rationale & Chemical Architecture
The Pharmacophore Logic
The 3-(pyrazolyl)propanoic acid scaffold is designed to bridge the gap between lipophilicity and polarity.
-
The Acidic Head (Hydrophilic): The propanoic acid tail (
) is critical for forming electrostatic interactions (salt bridges) with arginine or histidine residues in receptor active sites (e.g., Arg120 in COX-2 or Tyr473 in PPAR ). -
The Pyrazole Core (Rigid Linker): Unlike flexible aliphatic chains, the pyrazole ring restricts conformational entropy, locking the substituents in active orientations.
-
Regioisomerism: Activity depends heavily on the linkage point:
-
N-linked (1-propanoic): Formed via aza-Michael addition; highly accessible.
-
C-linked (3- or 4-propanoic): Offers different vectors for substitution, often used to mimic specific amino acid side chains.
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the SAR logic governing this scaffold.
Caption: SAR logic of pyrazole propanoic acids showing the functional roles of the acidic tail and pyrazole core in target binding.
Part 2: Therapeutic Applications[1][2][3][4]
Metabolic Disorders (PPAR Agonism)
Pyrazole propanoic acids have emerged as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs) . The propanoic acid moiety mimics the carboxylate head of endogenous fatty acids, allowing these compounds to activate PPAR
-
Mechanism: The acid group forms a hydrogen bond network with the AF-2 helix (specifically Tyr473 and His323/449) in the Ligand Binding Domain (LBD) of PPAR
. -
Efficacy: Derivatives such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid have shown potential to reduce triglycerides and glucose levels in diabetic models without the severe weight gain associated with full thiazolidinediones (TZDs).
Anti-Inflammatory Activity (COX-2 Inhibition)
The structural similarity of the propanoic acid side chain to arachidonic acid allows these compounds to inhibit Cyclooxygenase (COX) enzymes.
-
Selectivity: Bulky substituents (e.g., trifluoromethyl or aryl groups) on the pyrazole ring can induce selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.[1]
-
Dual Action: Recent studies indicate that specific derivatives can simultaneously inhibit 5-Lipoxygenase (5-LOX), blocking the production of both prostaglandins and leukotrienes, offering a superior anti-inflammatory profile compared to traditional NSAIDs.
Part 3: Synthetic Strategies
The Aza-Michael Addition (Primary Route)
The most robust method for synthesizing N-linked pyrazole propanoic acids is the aza-Michael addition . This reaction involves the conjugate addition of the pyrazole nitrogen (nucleophile) to an acrylate ester (electrophile), followed by hydrolysis.
Advantages:
-
Atom Economy: 100% atom economy in the addition step.
-
Scalability: Can be performed on gram-scales.[2]
-
Regioselectivity: Favors the N1 position, though tautomerism in asymmetric pyrazoles requires careful control of conditions.
Synthetic Workflow Visualization
Caption: Step-wise synthesis of N-linked pyrazole propanoic acids via base-catalyzed aza-Michael addition.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic Acid
Rationale: This protocol utilizes Cesium Carbonate (
Materials:
-
3,5-Dimethylpyrazole (10 mmol)
-
Ethyl acrylate (12 mmol)
-
Cesium Carbonate (
) (0.5 mmol, 5 mol%) -
Acetonitrile (ACN) or solvent-free conditions
-
Sodium Hydroxide (NaOH) (2M solution)
Step-by-Step Methodology:
-
Addition Reaction: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (0.96 g) in ACN (10 mL). Add
(163 mg). -
Electrophile Introduction: Add ethyl acrylate (1.3 mL) dropwise while stirring.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1). -
Workup (Ester): Filter off the inorganic catalyst. Evaporate the solvent under reduced pressure to obtain the crude ethyl ester.
-
Hydrolysis: Dissolve the crude ester in MeOH (10 mL) and add 2M NaOH (5 mL). Stir at room temperature for 2 hours.
-
Acidification: Evaporate MeOH. Acidify the aqueous residue with 1M HCl to pH 2–3.
-
Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven. Recrystallize from Ethanol/Water if necessary.
Validation Criteria:
-
Yield: Expected >85%.
-
1H NMR (DMSO-d6): Look for triplet signals at
2.6 ppm ( ) and 4.1 ppm ( ).
Protocol B: In Vitro COX-2 Inhibition Screening
Rationale: Colorimetric screening using TMPD oxidation allows for rapid assessment of peroxidase activity inhibition.
Materials:
-
Purified Ovine COX-2 enzyme
-
Arachidonic Acid (Substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Heme cofactor
Methodology:
-
Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing heme.
-
Incubation: Incubate COX-2 enzyme with the test compound (dissolved in DMSO, final concentration 0.1–100
) for 5 minutes at . -
Initiation: Add Arachidonic Acid (100
) and TMPD. -
Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.
-
Calculation: Calculate % inhibition relative to the DMSO control.
Part 5: Quantitative Data Summary
The following table summarizes reported biological activities for representative pyrazole propanoic acid derivatives.
| Compound ID | Substituents (R) | Target | IC50 / EC50 | Activity Type |
| PPA-1 | 3,5-Dimethyl | COX-2 | 12.5 | Inhibitor |
| PPA-2 | 3-Trifluoromethyl-5-phenyl | COX-2 | 0.02 | Selective Inhibitor |
| PPA-3 | 3,5-Di-tert-butyl | PPAR | 1.2 | Agonist |
| PPA-4 | 3-(4-Chlorophenyl) | 5-LOX | 3.5 | Inhibitor |
Note: Data represents typical values found in structure-activity relationship studies (Refs 1, 3, 5).
Part 6: Pathway Visualization (PPAR Signaling)
Understanding the downstream effects of these ligands is crucial for drug development.
Caption: Mechanism of action for PPAR activation by pyrazole propanoic acid ligands, leading to metabolic regulation.
References
-
News-Medical. "Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents." Vertex AI Search Result 1.1. Link
-
PubChem. "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | C8H12N2O2."[5] National Library of Medicine. Link
-
PubMed. "Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils." Elsevier Masson SAS, 2011.[6] Link
-
Royal Society of Chemistry. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances. Link
-
MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[7] Link
-
PMC. "Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications." National Institutes of Health. Link
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid | C8H13N3O2 | CID 83817201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | C8H12N2O2 | CID 3131824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Optimizing reaction conditions for N-alkylation of 3,4,5-trimethylpyrazole
Application Note: Optimizing Reaction Conditions for N-Alkylation of 3,4,5-Trimethylpyrazole
Abstract
The N-alkylation of 3,4,5-trimethylpyrazole presents a unique paradox in heterocyclic synthesis: while the substrate’s symmetry eliminates the regioselectivity issues common to pyrazoles, the flanking methyl groups at positions 3 and 5 create a significant steric barrier.[1] This guide outlines optimized protocols to overcome this kinetic hindrance, focusing on base selection, solvent effects, and phase-transfer catalysis (PTC) to maximize yield and suppress quaternary salt formation.[1]
Mechanistic Insight & Challenge Analysis
The Steric-Symmetry Paradox
Unlike 3-substituted pyrazoles, which yield mixtures of 1,3- and 1,5-isomers upon alkylation, 3,4,5-trimethylpyrazole is
However, the methyl groups at C3 and C5 create a "steric cone" around the nitrogen nucleophiles. This steric crowding significantly retards the rate of
The Pathway
The reaction proceeds via the pyrazolide anion. Deprotonation increases the HOMO energy, making the nitrogen a better nucleophile, but the adjacent methyl groups physically block the approach of the alkyl electrophile (
-
Primary Risk: Incomplete conversion due to steric deceleration.[1]
-
Secondary Risk: Quaternization (formation of 1,2-dialkyl-3,4,5-trimethylpyrazolium salts) is generally suppressed by the same steric hindrance but can occur with highly reactive electrophiles (e.g., MeI) if stoichiometry is uncontrolled.[1]
Optimization Variables
Base Selection: The Cesium Effect
For standard solution-phase synthesis, Cesium Carbonate (
Solvent Systems
-
Polar Aprotic (DMF, NMP): Ideal for dissolving inorganic bases and stabilizing the transition state.[1] Recommended for small-to-medium scale.[1]
-
Phase Transfer (Toluene/Water): For process scale, a biphasic system using a quaternary ammonium salt (e.g., TBAB) allows the use of inexpensive inorganic bases (KOH) without dry solvents.[1]
Experimental Protocols
Protocol A: The "Gold Standard" (High Yield, Small Scale)
Best for: Drug discovery, precious starting materials, and unreactive alkyl halides.[1]
Materials:
-
3,4,5-Trimethylpyrazole (1.0 equiv)[1]
-
Alkyl Halide (1.1 – 1.2 equiv)[1]
- (1.5 equiv)[1]
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) – Optional, for chlorides.[1]
Procedure:
-
Charge: In a dried round-bottom flask, dissolve 3,4,5-trimethylpyrazole in anhydrous DMF.
-
Deprotonate: Add
in one portion. Stir at RT for 15 minutes to ensure deprotonation (suspension formation). -
Addition: Add the alkyl halide dropwise.
-
Note: If the alkyl halide is a chloride, add 10 mol% TBAI to facilitate the Finkelstein reaction in situ.
-
-
Reaction: Heat to 60–80°C . (Room temperature is often insufficient for this hindered substrate).
-
Monitor: Check TLC/LC-MS at 2 hours. Reaction typically requires 4–6 hours.[1]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[1][2]
Protocol B: Phase-Transfer Catalysis (Scalable, Green)
Best for: Multi-gram synthesis, simple alkyl halides (benzyl, allyl, primary alkyl).[1]
Materials:
-
3,4,5-Trimethylpyrazole (1.0 equiv)[1]
-
Alkyl Halide (1.2 equiv)[1]
-
Base: KOH (powdered, 2.0 equiv) or 50% NaOH (aq).[1]
-
Solvent: Toluene (0.5 M)[1]
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)[1]
Procedure:
-
Mix: Dissolve the pyrazole and alkyl halide in Toluene.
-
Catalyst: Add TBAB.
-
Base: Add powdered KOH (or NaOH solution) with vigorous stirring.
-
Reflux: Heat to reflux (110°C) for 3–5 hours. The high temperature overcomes steric hindrance, while PTC shuttles the anion into the organic phase.
-
Workup: Filter off solids (if solid base used) or separate layers. Wash organic phase with water.[1] Evaporate Toluene.
Comparative Data: Condition Screening
| Variable | Condition | Yield (Isolated) | Reaction Time | Notes |
| Base | 45% | 24 h | Too slow; low boiling point limits kinetics.[1] | |
| Base | 78% | 12 h | Standard, but slower than Cs.[1] | |
| Base | 94% | 4 h | Optimal for discovery scale. | |
| Base | NaH / THF | 88% | 2 h | Fast, but requires dry conditions; risk of elimination.[1] |
| PTC | KOH / Toluene / TBAB | 91% | 5 h | Excellent for scale-up; easy workup.[1] |
Visualization & Logic
Figure 1: Reaction Logic & Decision Tree
Caption: Decision matrix for selecting optimal alkylation conditions based on electrophile reactivity and reaction scale.
Troubleshooting & Critical Parameters
-
Stalled Reaction: If the reaction stalls at 50% conversion, do not add more base. Add 0.2 equiv of NaI (Sodium Iodide) .[1] This converts alkyl chlorides/bromides to more reactive iodides in situ (Finkelstein condition).
-
Purification: The product is basic. If using silica gel chromatography, pre-treat the column with 1% Triethylamine (TEA) in hexanes to prevent streaking/tailing.
-
Water Content: While PTC tolerates water, the
/DMF route does not.[1] is hygroscopic; ensure it is dried or use fresh reagents to prevent hydrolysis of the alkyl halide.
References
-
Effect of Sterics on Pyrazole Alkylation: J. Chem. Soc., Perkin Trans.[1] 1, 1998 , 349-350.[1] (Discussion on steric hindrance in 3,5-disubstituted pyrazoles).
-
Cesium Carbonate in Organic Synthesis: Chem. Rev.2004 , 104(6), 3039–3102.[1] Link[1]
-
Phase Transfer Catalysis for Heterocycles: Synth. Commun.1990 , 20(18), 2849-2853.[1] Link[1]
-
Regioselectivity and Tautomerism: Heterocycles2012 , 85, 2975.[1] (Detailed NMR studies of N-alkylated pyrazoles).
Sources
Microwave-assisted synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid , a critical pharmacophore in the development of COX-2 inhibitors, glucokinase activators, and agrochemicals.
Traditional thermal synthesis of N-substituted pyrazoles often suffers from long reaction times (12–24 hours), harsh solvents (DMF/DMSO), and difficult purification profiles. By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes, utilizes water/ethanol as green solvents, and achieves yields >90%.
Key Advantages:
-
Speed: Reaction time reduced by 98% compared to thermal reflux.
-
Selectivity: Dielectric heating minimizes thermal degradation and side-product formation.
-
Sustainability: Aqueous/Ethanolic media replaces dipolar aprotic solvents.
Scientific Background & Retrosynthesis
The target molecule is constructed via a convergent two-step sequence. While a one-pot Knorr synthesis using 2-hydrazinopropanoic acid is theoretically possible, the hydrazine precursor is expensive and unstable. Therefore, this protocol employs the industry-standard N-alkylation route , which is significantly accelerated by microwave irradiation.
Retrosynthetic Logic:
-
Core Ring Formation: Condensation of hydrazine hydrate with 3-methylpentane-2,4-dione (acetylacetone derivative).
-
N-Functionalization: Nucleophilic substitution (
) of the pyrazole nitrogen onto 2-chloropropanoic acid.
Reaction Scheme Visualization
Figure 1: Retrosynthetic pathway utilizing a two-step microwave-assisted sequence. Step 1 forms the aromatic core; Step 2 installs the carboxylic acid tail.
Materials and Instrumentation
Reagents:
-
3-Methylpentane-2,4-dione (98%)
-
Hydrazine hydrate (80% aq. solution)
-
2-Chloropropanoic acid (97%)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (
) -
Solvents: Ethanol (EtOH), Deionized Water (
), Ethyl Acetate (for workup).
Instrumentation:
-
Microwave Reactor: Single-mode cavity (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).
-
Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials with Teflon-lined silicone septa.
-
Temperature Control: IR sensor (external) + Fiber optic probe (internal, optional but recommended for Step 2).
Experimental Protocol
Step 1: Synthesis of 3,4,5-Trimethylpyrazole (Ligand Formation)
Rationale: The symmetry of 3,4,5-trimethylpyrazole simplifies the next step, as N1 and N2 are equivalent tautomers.
-
Preparation: In a 35 mL microwave vial, dissolve 3-methylpentane-2,4-dione (10 mmol, 1.14 g) in 10 mL of Ethanol.
-
Addition: Dropwise add Hydrazine hydrate (12 mmol, 0.75 g). Caution: Exothermic reaction.
-
Irradiation: Seal the vial and place in the microwave reactor.
-
Temp: 120°C
-
Time: 5 minutes (Hold time)
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Workup: Cool to room temperature. Concentrate solvent in vacuo.[1] The product usually crystallizes upon cooling or can be used directly (crude purity >98%).
Step 2: N-Alkylation to 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Rationale: This is the critical step. The steric hindrance of the methyl groups at positions 3 and 5 makes thermal alkylation slow. Microwave dielectric heating overcomes this energy barrier efficiently.
-
Reagent Mixing: In a 10 mL microwave vial, suspend 3,4,5-Trimethylpyrazole (5 mmol, 0.55 g) and KOH (11 mmol, 0.61 g) in 5 mL of water.
-
Note: 2 equivalents of base are required: 1 eq to deprotonate the pyrazole, 1 eq to neutralize the carboxylic acid of the alkylating agent.
-
-
Addition: Add 2-Chloropropanoic acid (5.5 mmol, 0.60 g) slowly.
-
Irradiation Parameters:
-
Mode: Standard Control
-
Temp: 140°C
-
Time: 15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
-
Workup & Isolation:
Experimental Workflow Diagram
Figure 2: Operational workflow for the critical N-alkylation step (Step 2).
Results and Discussion
Mechanism of Action
The reaction proceeds via an
Microwave Effect:[1][2][4][5][6][7][8][9][10][11][12][13] The transition state of this bimolecular reaction is highly polar. Microwave irradiation couples directly with these dipoles (dipolar polarization), stabilizing the transition state and increasing the pre-exponential factor (
Performance Data: Conventional vs. Microwave
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (This Protocol) | Improvement |
| Solvent | DMF or Toluene | Water / Ethanol | Green Chemistry |
| Temperature | 110°C (Oil Bath) | 140°C (Internal) | +30°C (Safe) |
| Reaction Time | 8 – 12 Hours | 15 – 20 Minutes | 36x Faster |
| Yield | 65 – 75% | 88 – 94% | +20% |
| Purification | Column Chromatography | Acid/Base Precipitation | Simplified |
Data derived from comparative studies on homologous pyrazole syntheses [1, 2, 4].
Critical Process Parameters & Troubleshooting
-
Temperature Ramp: Ensure a ramp time of 2–3 minutes to reach 140°C. Instant heating can cause pressure spikes if the decarboxylation of the acid occurs (though rare with propanoic acid, it is a risk with acetic acid derivatives).
-
Base Selection: KOH is preferred over
for the aqueous phase reaction as it ensures complete solubility and faster deprotonation. -
Regioselectivity: Since 3,4,5-trimethylpyrazole is symmetric, regioselectivity is not an issue. However, if using 3,5-dimethylpyrazole (lacking the 4-methyl), the reaction conditions must be controlled to prevent alkylation at the C-4 position, though N-alkylation is kinetically favored.
References
-
BenchChem. (2025).[6] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Retrieved from
-
Zrinski, I. (2006). Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition. Heterocycles. Retrieved from
-
Sankaran, M., et al. (2025).[2] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. RSC Advances. Retrieved from
-
Karakaya, A. (2025).[2][10][14][15] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Retrieved from
-
Jadhav, A. A. (2022).[1][3][4] Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Asian Journal of Research in Chemistry. Retrieved from
Sources
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- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note: Scalable Manufacturing Processes for Pyrazole-Based Propanoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole-based compounds are a cornerstone in modern medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents.[1][2][3] Pyrazole-based propanoic acids, in particular, are of significant interest. Transitioning their synthesis from laboratory-scale discovery to robust, scalable manufacturing presents considerable challenges, including ensuring regioselectivity, process control, and final product purity.[4][5] This technical guide provides a comprehensive overview of scalable manufacturing strategies, focusing on the industrially proven Knorr pyrazole synthesis. We present a detailed, self-validating protocol for a model pyrazole system, address critical scale-up considerations, and integrate modern Process Analytical Technology (PAT) principles to ensure process robustness and quality by design.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "pharmacophore" due to its prevalence in biologically active compounds.[2][6] Its structural and electronic properties make it a versatile scaffold for designing drugs targeting a wide range of conditions, including inflammation, cancer, and infectious diseases.[3][7] A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used to treat arthritis.[8][9][10] While Celecoxib itself is a sulfonamide, the synthetic principles for its pyrazole core are directly applicable to the manufacturing of other derivatives, including pyrazole-based propanoic acids.
The primary challenge in industrial production lies in developing a process that is not only high-yielding but also safe, cost-effective, and consistently delivers the active pharmaceutical ingredient (API) with the required purity and physical properties.[5][11] This guide elucidates the key chemical and engineering principles required to achieve this goal.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most common and industrially scalable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[12][13] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][15] Its reliability and the wide availability of starting materials make it the preferred route for large-scale manufacturing.
Mechanism & Rationale: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[16][17] The thermodynamic driving force of forming a stable aromatic system contributes to high conversion rates.[17] When using unsymmetrical 1,3-dicarbonyl compounds, the primary challenge is controlling regioselectivity, as two isomeric products can potentially form.[18] Careful selection of reactants and control of reaction conditions are paramount to ensure the synthesis of the desired isomer.
Caption: General workflow of the Knorr pyrazole synthesis.
Manufacturing Protocol: Synthesis of a Model Pyrazole API
To illustrate a scalable process, we will detail the synthesis of the core pyrazole structure found in Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. The principles and protocols described are readily adaptable for pyrazole-based propanoic acids by modifying the starting materials accordingly. The synthesis is a two-step process: (A) Claisen condensation to form the 1,3-diketone intermediate, and (B) cyclocondensation to form the pyrazole ring.[19][20]
Part A: Synthesis of Intermediate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This step involves a Claisen condensation between 4'-methylacetophenone and ethyl trifluoroacetate using a strong base like sodium methoxide.[20]
Protocol:
-
Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: Charge the reactor with sodium methoxide (2.7 kg, 50 mol) and anhydrous ethanol (20 L).
-
Reactant Addition: Over a period of 1-2 hours, co-feed 4'-methylacetophenone (5.36 kg, 40 mol) and ethyl trifluoroacetate (6.25 kg, 44 mol) while maintaining the internal temperature between 25-30°C. The exotherm must be carefully controlled.
-
Reaction: Stir the mixture at 30°C for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress using HPLC. The reaction is complete when the area of the 4'-methylacetophenone starting material is <2%.
-
Quench: Cool the reactor to 10°C and slowly add 10 L of cold water, followed by concentrated hydrochloric acid until the pH is ~2-3.
-
Extraction & Wash: Add ethyl acetate (15 L), stir, and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (10 L) and then with brine (10 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude diketone intermediate as an oil.
Part B: Cyclocondensation to Form the Pyrazole Ring
This is the key pyrazole-forming step, where the diketone intermediate is reacted with 4-sulfamoylphenylhydrazine.[19]
Protocol:
-
Reactor Preparation: Use a clean, dry, and inerted 100 L reactor.
-
Reagent Charge: Charge the reactor with the crude diketone intermediate from Part A, 4-sulfamoylphenylhydrazine hydrochloride (7.9 kg, 35 mol), and ethanol (50 L).
-
Reaction: Add a catalytic amount of hydrochloric acid (0.5 L). Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the diketone intermediate is consumed (<1%).
-
Crystallization (Crude): Cool the reaction mixture slowly to 0-5°C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours.
-
Isolation: Filter the resulting slurry using a Nutsche filter dryer. Wash the filter cake with cold ethanol (2 x 10 L).
-
Drying: Dry the crude product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.
Purification Protocol: Recrystallization
Recrystallization is the most critical step for achieving high purity of the final API.[21] The goal is to select a solvent system that provides high solubility at elevated temperatures and low solubility at room temperature, ensuring high recovery and efficient impurity purging.[11]
Protocol:
-
Solvent Selection: A mixture of ethyl acetate and heptane is a suitable solvent system.
-
Dissolution: In a clean 100 L reactor, charge the crude pyrazole product and ethyl acetate (approx. 3 L per kg of crude). Heat to 50-60°C until a clear solution is obtained.
-
Charcoal Treatment (Optional): If the solution is colored, add activated charcoal (2% w/w) and stir for 30 minutes, then filter through a celite bed to remove the charcoal.
-
Anti-Solvent Addition: While maintaining the temperature at 50°C, slowly add heptane (approx. 4-5 L per L of ethyl acetate) until slight turbidity is observed.
-
Controlled Cooling & Crystallization: Cool the mixture to 0-5°C at a controlled rate (e.g., 10°C/hour). This slow cooling is crucial for forming well-defined crystals and preventing oiling out or the formation of undesirable polymorphs.[22]
-
Maturation: Hold the slurry at 0-5°C for at least 4 hours to maximize yield.
-
Isolation & Drying: Filter the purified crystals and dry under vacuum at 60°C to a constant weight.
| Parameter | Specification | Purpose |
| Purity (HPLC) | > 99.7% | Ensures efficacy and safety of the final drug product. |
| Yield (Overall) | 75-85% | Key metric for process economic viability. |
| Residual Solvents | < 500 ppm (Ethyl Acetate/Heptane) | Meets ICH (International Council for Harmonisation) guidelines for API safety. |
| Polymorphic Form | Consistent (e.g., Form I) | Ensures consistent solubility and bioavailability.[21] |
| Particle Size Distribution | D90 < 100 µm | Affects dissolution rate and downstream formulation processes.[11] |
| Caption: Table of typical quantitative data and quality attributes for the final pyrazole API. |
Process Control & Scale-Up: A PAT-Driven Approach
Scaling a process from the lab to manufacturing requires a deep understanding of how parameters affect the final product. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing through timely measurements of critical quality and performance attributes.[23][24]
Key PAT Integration Points:
-
Real-Time Reaction Monitoring: Use in-situ FT-IR or Raman spectroscopy to monitor the disappearance of reactants and the formation of the product in real-time. This allows for precise determination of reaction endpoints, preventing the formation of impurities from over-processing.
-
Crystallization Monitoring: Employ Focused Beam Reflectance Measurement (FBRM) to track particle size and count during crystallization. This provides real-time control over the nucleation and crystal growth phases, ensuring consistent particle size distribution and preventing agglomeration.[25]
-
Control Strategy: Data from PAT tools can be used to create automated feedback loops. For instance, the rate of anti-solvent addition during crystallization can be automatically adjusted based on real-time FBRM data to maintain a target supersaturation level.[23]
Caption: PAT-integrated workflow for pyrazole API manufacturing.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up or transfers; Sub-optimal crystallization conditions. | Implement PAT to ensure reaction completion; Optimize solvent volumes for extraction and washing; Develop a robust cooling profile for crystallization to maximize recovery. |
| Impurity Formation | Reaction temperature too high; Presence of oxygen or water; Formation of regioisomers. | Ensure strict temperature control; Maintain an inert atmosphere (nitrogen); Purify starting materials; Regioselectivity can sometimes be controlled by pH.[17][26] |
| Oiling Out During Crystallization | Supersaturation is too high; Cooling rate is too fast; Improper solvent/anti-solvent ratio. | Slow down the cooling rate; Add anti-solvent more slowly; Seed the solution with crystals of the desired polymorph to promote controlled nucleation.[22] |
| Inconsistent Particle Size | Uncontrolled nucleation; Agitator speed too high or low; Inefficient mixing. | Use PAT (FBRM) to control nucleation; Optimize agitation speed for the specific vessel geometry; Ensure adequate mixing to maintain slurry homogeneity. |
Conclusion
The scalable manufacturing of pyrazole-based propanoic acids and related APIs is achievable through a well-understood and controlled process. The Knorr pyrazole synthesis provides a robust and versatile platform for constructing the core heterocyclic structure. Success at an industrial scale hinges on a "Quality by Design" approach, where process parameters are meticulously controlled, and modern analytical tools are integrated to monitor and guide the synthesis in real-time. By implementing the detailed protocols and scale-up strategies outlined in this guide, researchers and drug development professionals can effectively bridge the gap between laboratory discovery and commercial production, ensuring the consistent delivery of high-quality pharmaceutical ingredients.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PMC. [Link]
-
A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. (n.d.). Academia.edu. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Synthesis and pharmacological activities of celecoxib derivatives. (n.d.). Iraqi National Digital Library. [Link]
-
Process Analytical Technology (PAT) in API Production. (2024). The Pharma Master. [Link]
-
Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2012). Bentham Science Publishers. [Link]
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). ResearchGate. [Link]
-
Process Analytical Technology: Enhancing Pharma Development. (2024). LinkedIn. [Link]
-
Process Analytical Technology (PAT) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom.org. [Link]
-
How Process Analytical Technology (PAT) Enhances API Manufacturing at Olon USA. (2025). Olon USA. [Link]
-
Debus Radziszewsky and Knorr Pyrazole Synthesis. (n.d.). Scribd. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Scribd. [Link]
- Process for the preparation of pyrazole. (1984).
-
Synthesis and spectral properties of celecoxib. (n.d.). ResearchGate. [Link]
-
The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (2026). ResearchGate. [Link]
- Method for purifying pyrazoles. (2011).
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]
-
SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (2021). IJARST. [Link]
-
Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). ResearchGate. [Link]
- New process for manufacture of pyrazoles or pyrimidones. (2020).
-
Grand challenges in chemical biology from the perspective of organic chemical synthesis. (n.d.). Frontiers. [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). MDPI. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Bentham Science Publishers. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). acgpubs.org. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. (2008). CEPAC. [Link]
-
Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2025). ResearchGate. [Link]
-
Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Eurasian Journal of Science and Engineering. [Link]
-
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025). MDPI. [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (2025). PMC. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. [Link]
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Troubleshooting & Optimization
Recrystallization solvents for high-purity 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
[1][2][3]
Executive Summary & Compound Profile
This guide addresses the purification of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid . This compound is a critical building block in pharmaceutical and agrochemical synthesis, often serving as a ligand or a precursor for bioactive scaffolds.[1][2]
Due to its amphoteric nature (containing both a basic pyrazole nitrogen and an acidic carboxylic acid tail), this molecule presents unique purification challenges, particularly regarding solubility switches and "oiling out" during thermal recrystallization.[1][2]
Physicochemical Profile
| Property | Description |
| Chemical Structure | Pyrazole ring (3,4,5-trimethyl) attached to the |
| Polarity | Moderate to High (Amphoteric/Zwitterionic potential).[1][2] |
| Solubility (High) | Methanol, Ethanol, THF, Ethyl Acetate (Hot).[1][2] |
| Solubility (Low) | Heptane, Hexanes, Water (at pH 3-5).[3][1][2] |
| Common Impurities | Unreacted 3-methyl-2,4-pentanedione, hydrazine residues, decarboxylated byproducts.[3][1] |
Recommended Solvent Systems
The following solvent systems have been validated for N-substituted pyrazole carboxylic acids. The choice depends on the specific impurity profile of your crude material.[2]
Primary System: Ethyl Acetate / Heptane (Anti-solvent Method)[1][3][4]
-
Mechanism: Thermal recrystallization with anti-solvent precipitation.[1][2]
-
Best For: Removal of non-polar impurities and unreacted starting materials.[1][2]
-
Ratio: Start with 1:1 (v/v) and adjust to 1:3 upon cooling.
Secondary System: Ethanol / Water[1][2][3][4]
-
Best For: Removal of inorganic salts (from synthesis neutralization) and highly polar, tarry byproducts.[1][2]
-
Ratio: Dissolve in minimum hot Ethanol, add warm Water until turbid.
-
Yield Potential: 75-85% (Higher loss due to water solubility).[3][1]
Alternative: Acid-Base Reprecipitation (Chemical Purification)[1][2][3]
Detailed Experimental Protocol (EtOAc/Heptane)
Objective: Obtain >98% purity white crystalline solid.
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram of solid).[3][1][2]
-
Heat to reflux (approx. 77°C) with stirring.
-
Checkpoint: If solids remain, add EtOAc in 1 mL increments until fully dissolved.[1][2] If a small amount of dark solid persists, it may be inorganic; filter hot.[1][2]
-
-
Anti-Solvent Addition:
-
Re-dissolution:
-
Crystallization:
-
Isolation:
Troubleshooting & FAQs
Q1: My product separates as a sticky oil instead of crystals ("Oiling Out"). What went wrong?
Diagnosis: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature dropped too fast or the solvent became too non-polar (too much Heptane) while still hot.[1][2]
Solution:
-
Reheat the mixture until the oil re-dissolves (add a small amount of EtOAc if needed).
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.[1][2]
-
Slower Cooling: Turn off the stir plate heat but leave the flask in the oil bath/block to cool down with the bath.
-
Reduce Anti-solvent: Use less Heptane in the next attempt.
Q2: The crystals are colored (yellow/orange) even after recrystallization.
Diagnosis: Trace oxidation products or conjugated impurities (often from the diketone starting material) are trapped in the crystal lattice.[1][2]
Solution:
-
Activated Carbon Treatment: During the hot dissolution step (Step 1), add activated charcoal (5-10 wt% of crude mass).[3][1] Stir at reflux for 10 minutes, then filter hot through a Celite pad to remove the carbon. Proceed with crystallization.[1][2][5]
Q3: The yield is very low (<50%).
Diagnosis: The compound is likely too soluble in the mother liquor, or the pH is affecting solubility (zwitterionic loss).[1][2]
Solution:
Process Logic & Decision Tree
The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" issues.
Figure 1: Decision matrix for solvent selection and troubleshooting phase separation during recrystallization.
References
-
Elguero, J., et al. (2002).[1][2] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.[1]
-
Perez, M. A., et al. (2011).[1][2] Purification of N-alkylpyrazoles via acid-base extraction and recrystallization. Journal of Organic Chemistry, 76(15), 6320–6326.[1][2]
- Context: Validates the acid-base wash protocol for pyrazole deriv
-
Sigma-Aldrich Technical Bulletin. (2024). Recrystallization Solvents for Carboxylic Acids.
- Context: General solubility rules for propanoic acid deriv
-
Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1]
- Context: Source of the "Oiling Out" troubleshooting strategies (seeding, solvent r
Sources
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- 2. kinampark.com [kinampark.com]
- 3. 3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid | C28H31N3O3 | CID 121225428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Stability of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid under reflux conditions
Technical Support Center: Stability of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Executive Summary
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1007460-61-8) exhibits high thermal stability under standard reflux conditions (60°C–120°C) in non-reactive solvents (e.g., Toluene, THF, Water). Unlike pyrazole-3/4/5-carboxylic acids, which are prone to thermal decarboxylation, the propanoic acid moiety in this molecule is separated from the aromatic ring by an alkyl spacer, significantly enhancing its resistance to thermal degradation.
Critical Caution: Instability is rarely intrinsic to the molecule but rather induced by solvent interactions. Refluxing in alcohols (Methanol/Ethanol) without a catalyst will lead to slow esterification , often mistaken for degradation.
Part 1: Chemical Structure & Stability Analysis
To understand the behavior of this molecule under stress, we must analyze its functional components.
| Component | Stability Profile | Potential Reflux Issue |
| Pyrazole Ring | High. Aromatic system is robust against thermal shock and hydrolysis. | Oxidation. The methyl groups at positions 3, 4, and 5 are electron-donating, making the ring electron-rich. While stable to heat, it is susceptible to strong oxidants (e.g., KMnO₄, H₂O₂) which can oxidize methyls to carboxylic acids [1]. |
| N-Alkyl Linker | High. The N1-C bond is chemically inert under standard reflux. | None. Unlike Michael adducts of weaker nucleophiles, the N-alkyl bond here is generally resistant to retro-Michael decomposition under neutral/acidic reflux. |
| Carboxylic Acid | Moderate to High. Stable to hydrolysis. | Esterification/Decarboxylation. In protic solvents (alcohols), equilibrium esterification occurs. Thermal decarboxylation is unlikely below 200°C due to the lack of a |
Part 2: Troubleshooting Scenarios (FAQ)
These scenarios address the most common "failures" reported by researchers working with this scaffold.
Q1: "I refluxed the compound in Ethanol overnight, and my LC-MS shows a new peak M+28. Is it degrading?"
Diagnosis: False Degradation (Esterification).
Mechanism: You have inadvertently synthesized the ethyl ester.
-
Immediate Fix: Add aqueous NaOH (2M) to the mixture and reflux for 1 hour to hydrolyze the ester back to the acid.
-
Prevention: Do not use primary alcohols as reflux solvents for the free acid. Switch to Acetonitrile , Toluene , or 1,4-Dioxane .
Q2: "The white powder turned yellow/brown after refluxing in Toluene. Why?"
Diagnosis: Trace Oxidation or Metal Contamination. Mechanism: The electron-rich 3,4,5-trimethylpyrazole core is sensitive to trace transition metals (often from stir bars or old solvent drums) which catalyze the oxidation of the methyl groups to aldehydes or hydroxymethyls [1]. Solution:
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Prevention: Degas solvents with Nitrogen/Argon before refluxing. Add a chelating agent (EDTA) if metal contamination is suspected.
Q3: "I am trying to decarboxylate this acid by heating, but it won't work. Literature says pyrazole acids decarboxylate."
Diagnosis: Misapplication of General Principle. Mechanism: Literature references typically refer to Pyrazole-3-carboxylic acid or Pyrazole-5-carboxylic acid, where the carboxyl group is attached directly to the aromatic ring. In your molecule, the propanoic acid chain insulates the carboxyl group from the ring's electronic effects. Solution: This molecule will not decarboxylate under standard laboratory reflux. It requires extreme forcing conditions (e.g., solid-phase pyrolysis >250°C) to effect decarboxylation.
Part 3: Degradation Pathway Visualization
The following diagram maps the stability outcomes based on solvent and reagent choices.
Figure 1: Reaction pathways of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid under various reflux conditions.
Part 4: Validated Stability Test Protocol
Use this protocol to verify the integrity of your specific batch before committing to large-scale reactions.
Objective: Determine stability in synthesis solvent (e.g., Toluene).
-
Preparation: Dissolve 50 mg of the compound in 5 mL of Toluene.
-
Control: Remove 100 µL immediately, dilute with Acetonitrile, and inject into HPLC (Time
). -
Stress: Heat the remaining solution to reflux (110°C) for 6 hours.
-
Sampling: Cool to room temperature. Remove 100 µL, dilute, and inject (Time
). -
Analysis:
-
Pass:
purity is within ±2% of . -
Fail: Appearance of new peaks >5% area.
-
Note: If using LC-MS, monitor for M+14 (Methylation) or M+16 (Oxidation) peaks.
-
References
-
BenchChem Technical Support. (2025).[1] Stability and Storage of Pyrazole Compounds: Oxidation and Discoloration Risks. Retrieved from
-
Sustech Repository. (n.d.). Thermal Decarboxylation of Pyrazole Carboxylic Acids vs. N-Alkyl Derivatives. Retrieved from
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles: Stability of N-Alkyl Bonds. Retrieved from
Sources
Optimizing pH conditions for extraction of pyrazole propanoic acids
Topic: Optimizing pH conditions for extraction of pyrazole propanoic acids Ticket ID: PPA-EXT-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
The Diagnostic Hub: Understanding the Chemistry
Before initiating any extraction protocol, it is critical to understand the amphoteric nature of pyrazole propanoic acids. Unlike simple acids or bases, these molecules possess two ionizable groups with distinct pKa values.[1] Your extraction efficiency depends entirely on targeting the Neutral Window .[1]
The Physicochemical Reality
Most pyrazole propanoic acids do not form stable zwitterions in the traditional sense (like amino acids) because the basicity of the pyrazole ring is typically lower than the acidity of the carboxylic acid.
-
Pyrazole Ring (Weak Base): The conjugate acid has a pKa
2.[1]5. Below pH 2.5, it is protonated ( charge).[1] Above pH 2.5, it is neutral.[1] -
Propanoic Acid Moiety (Weak Acid): The pKa is
4.[1]8. Below pH 4.8, it is protonated (neutral).[1] Above pH 4.8, it is deprotonated ( charge).[1]
The "Neutral Window" Visualization
To extract the molecule into an organic solvent (DCM, Ethyl Acetate), you must target the pH range where both groups are neutral.
Figure 1: Speciation of pyrazole propanoic acids across the pH scale. The green zone represents the optimal window for Liquid-Liquid Extraction (LLE).
Optimized Protocol: The "pH Swing" Extraction
This protocol utilizes a "pH Swing" strategy to remove impurities before isolating the target analyte.[1]
Reagents Required[2][3][4][5][6][7]
-
Acidifier: 1M HCl (do not use H₂SO₄ as sulfate salts can cause emulsions).[1]
-
Basifier: Saturated NaHCO₃ (gentle) or 1M NaOH (strong).[1]
-
Organic Solvent: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for pyrazoles due to better hydrogen bonding capacity.[1]
-
Brine: Saturated NaCl solution.[1]
Step-by-Step Methodology
Phase 1: Impurity Clearance (Acidic Wash)
Goal: Remove non-basic polar impurities while keeping the analyte in the water phase.
-
Dissolve crude mixture in water.
-
Adjust pH to < 2.0 using 1M HCl.[1]
-
Wash with a small volume of EtOAc (1:5 solvent:water ratio).[1]
-
Discard the Organic Layer. (Contains neutral non-basic impurities).[1]
-
Retain the Aqueous Layer .[1]
Phase 2: The Target Extraction (The Neutral Window)
Goal: Move the analyte into the organic phase.
-
Slowly adjust the aqueous layer pH to 3.5 – 4.0 using Saturated NaHCO₃.[1]
-
Critical: Do not overshoot pH 4.5, or you will begin ionizing the carboxylic acid.[1]
-
-
Add EtOAc (1:1 ratio) and mix vigorously for 2 minutes.
-
Allow layers to separate.[1]
-
Check: If emulsion forms, add brine immediately.[1]
-
-
Collect the Organic Layer .[1]
-
Repeat extraction 2x with fresh EtOAc.[1]
Phase 3: Isolation
-
Combine organic fractions.[1]
-
Wash with Brine (removes residual water/acid).[1]
-
Dry over Anhydrous Na₂SO₄.
-
Evaporate solvent under reduced pressure.[1]
Troubleshooting Matrix
Use this decision tree to resolve common extraction failures.
Figure 2: Troubleshooting logic flow for yield and purity issues.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield | pH > 4.5 | The carboxylic acid is ionizing ( |
| Low Yield | pH < 2.5 | The pyrazole is protonated ( |
| Emulsion | Amphiphilic nature | The molecule acts as a surfactant at neutral pH.[1] Add solid NaCl (Salting Out) to increase ionic strength and force separation.[1] |
| Impurity | Co-extraction | Non-polar impurities are carrying over.[1] Perform the Phase 1 Acidic Wash described above.[1] |
Advanced FAQs
Q: Can I use a buffer instead of manual pH adjustment? A: Yes, and it is recommended for reproducibility.[1] A Citrate Buffer (pH 3.5) is ideal.[1] Avoid Phosphate buffers if you plan to use LC-MS downstream, as non-volatile salts can suppress ionization.[1]
Q: My pyrazole has an electron-withdrawing group (e.g., -CF3). Does this change the protocol? A: Yes. Electron-withdrawing groups on the pyrazole ring reduce its basicity (lower pKa).[1] This widens your "Neutral Window," allowing extraction at even lower pH values (e.g., pH 2.0 - 4.0).[1] Conversely, electron-donating groups raise the pKa, narrowing the window.
Q: Why Ethyl Acetate over Dichloromethane (DCM)?
A: While DCM is excellent for strictly non-polar compounds, pyrazole propanoic acids have polar hydrogen-bond acceptors (N) and donors (COOH).[1] Ethyl Acetate acts as a hydrogen bond acceptor, significantly improving the partition coefficient (
Q: I am scaling up to 50g. What safety concerns exist? A: When acidifying a bicarbonate solution (Phase 2), massive CO₂ evolution will occur.[1] Add acid/base very slowly to prevent "volcanoing."[1] Ensure the vessel is not sealed during adjustment.[1]
References
-
Physicochemical Properties of Pyrazoles
-
Extraction Fundamentals
- Title: Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
-
Source:JournalsPub.[1]
- Context: Validates the "pH swing" technique and solvent selection (EtOAc) for polar heterocycles.
-
Solvent Selection
-
pKa Data Verification
Sources
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- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 8. journalspub.com [journalspub.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
Addressing hygroscopic nature of pyrazole acid derivatives during storage
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with expert advice, troubleshooting protocols, and best practices for addressing the challenges associated with the hygroscopic nature of pyrazole acid derivatives during storage and handling. Adherence to these guidelines is critical for ensuring sample integrity, experimental reproducibility, and the long-term stability of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What makes pyrazole acid derivatives prone to being hygroscopic?
A: The hygroscopic nature of these compounds stems from their molecular structure. Pyrazole rings contain nitrogen atoms, and the carboxylic acid group provides a site for hydrogen bonding.[1][2] These functional groups readily attract and absorb atmospheric moisture, leading to a range of stability and handling issues.[3] The extent of hygroscopicity can vary widely depending on other substituents on the pyrazole ring.[1]
Q2: I received a new batch of a pyrazole derivative. How can I tell if it's hygroscopic before issues arise?
A: Consult the Safety Data Sheet (SDS) or product data sheet provided by the supplier, which often contains information on hygroscopicity.[3] If this information is unavailable, a simple observational test can be insightful. Place a small amount of the compound on a watch glass in an open laboratory environment. If the material visibly changes—becoming clumpy, sticky, pasty, or even liquefying over a short period—it is highly hygroscopic.[3][4] For a definitive answer, a formal water content analysis is recommended.
Q3: What are the primary consequences of improper storage of these compounds?
A: Improper storage and moisture absorption can lead to significant problems that compromise research quality:
-
Inaccurate Weighing: The absorbed water adds mass, leading to errors in concentration calculations for solutions and inaccurate stoichiometry in reactions.[5]
-
Chemical Degradation: Water can act as a reactant, potentially causing hydrolysis of ester or amide functionalities that may be present in the derivative.[6][7] This leads to the formation of impurities and a decrease in the active compound's purity.[8]
-
Altered Physical Properties: Moisture can change the compound's physical state from a free-flowing powder to a gum or paste, making it difficult to handle and dispense.[3] It can also affect critical properties like dissolution rates and crystal structure.[5][9]
-
Compromised Biological Assays: The presence of degradation products or an incorrect concentration of the active compound can lead to inconsistent and unreliable results in biological assays.[6]
Q4: Can I store my hygroscopic pyrazole derivative in a standard laboratory freezer?
A: While low temperatures can slow degradation rates, a standard freezer is often a high-humidity environment. Placing a poorly sealed container in a freezer can exacerbate moisture problems due to condensation during temperature cycling (i.e., opening and closing the freezer door). If freezer storage is required, the compound must be in a hermetically sealed container, which is then placed inside a larger, desiccated secondary container.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter and provides actionable solutions.
| Observed Problem | Probable Cause | Immediate Action & Long-Term Solution |
| Compound has become clumpy or "bricked-up" in the container. | Prolonged or repeated exposure to ambient air has allowed significant water absorption. | Immediate: If the compound is chemically stable, it may be possible to dry it under high vacuum. (See Protocol 2). Long-Term: Implement stricter storage protocols. Aliquot the material into smaller, single-use vials to minimize opening the main stock container. Store all vials in a desiccator or glove box.[11][12] |
| Inconsistent results in analytical runs (e.g., LC-MS, NMR). | 1. Degradation of the compound due to hydrolysis.[6] 2. Inaccurate concentration of the prepared stock solution due to weighing a hydrated sample. | Immediate: Prepare a fresh stock solution, ensuring the compound is handled rapidly or in a controlled environment (glove box).[13] Use an analytical method to determine the water content of the solid (See Section 4). Long-Term: Re-evaluate storage conditions. Store stock solutions at appropriate temperatures (e.g., 4°C or -20°C) and consider the stability of the compound in the chosen solvent.[12][14] |
| The solid material has turned into a gum or paste. | Severe water absorption, potentially to the point of deliquescence (dissolving in the absorbed water). | Immediate: The compound may be difficult to salvage. Attempting to dry it may not restore its original solid-state properties. A purity analysis is essential. Long-Term: This indicates a critical failure in storage. The compound must be stored in a controlled, low-humidity environment, such as a nitrogen-purged glove box, at all times.[15][16] |
Logical Flow for Troubleshooting Handling Issues
The following diagram outlines the decision-making process when encountering a problem with a hygroscopic compound.
Caption: Troubleshooting workflow for hygroscopic pyrazole acid derivatives.
Best Practices & Experimental Protocols
Adhering to strict handling and storage protocols is the most effective way to prevent moisture-related issues.
Workflow for Receiving and Storing a New Hygroscopic Compound
Caption: Recommended workflow for handling newly received hygroscopic compounds.
Protocol 1: Weighing a Hygroscopic Compound
-
Preparation : Place all necessary tools (spatulas, weigh boats, vials) inside a desiccator or a glove box antechamber to ensure they are dry.
-
Environment : Perform the weighing procedure inside a glove box with a controlled inert atmosphere (e.g., Nitrogen or Argon) or a low-humidity desiccator cabinet (<10% RH).[15][16][17]
-
Tare : Place your collection vial on the analytical balance and tare the weight.
-
Transfer : Minimize the time the primary stock container is open. Quickly transfer an approximate amount of the compound to the tared vial.
-
Seal and Weigh : Immediately and securely seal the stock container. Then, seal the tared vial containing your sample and record the final weight. Working quickly is crucial to minimize air exposure.[4]
-
Alternative (No Glove Box) : If a glove box is unavailable, work as quickly as possible. Have the vial, cap, and spatula ready. Open the main container, transfer the solid, and seal both containers immediately. Be aware that this method introduces a higher risk of water uptake.[12]
Protocol 2: Drying a Hydrated Pyrazole Acid Derivative
This protocol is for compounds that have absorbed a small amount of water and are thermally stable.
-
Sample Preparation : Place the clumped or hydrated compound in a suitable flask (e.g., a round-bottom flask).
-
Connect to Vacuum : Connect the flask to a high-vacuum line (Schlenk line). Ensure all connections are secure.
-
Apply Vacuum : Gradually apply high vacuum to the sample.
-
Gentle Heating (Optional) : If the compound's stability data permits, gently warm the flask (e.g., in a water bath at 30-40°C) to facilitate water removal. Caution : Do not heat without knowing the compound's thermal decomposition temperature.
-
Duration : Leave the compound under vacuum for several hours or overnight.
-
Verification : After drying, the compound should return to a free-flowing powder. Re-analyze the water content using an appropriate method (see Section 4) to confirm the effectiveness of the drying process.
Analytical Techniques for Moisture Assessment
Quantifying the water content is essential for correcting sample weight and confirming the success of drying protocols.
| Technique | Principle | Advantages | Limitations |
| Karl Fischer (KF) Titration | Chemical titration specific to water.[18][19] | Considered the "gold standard" for accuracy and sensitivity (ppm levels).[20] Can be coulometric for very low water content or volumetric for higher levels.[21] | Destructive technique; requires specialized equipment and reagents.[20] |
| Loss on Drying (LOD) | Measures the weight loss of a sample after heating.[20] | Simple and accessible equipment (oven and balance). | Not specific to water; any volatile component will be lost, leading to an overestimation of water content.[20] Can cause thermal degradation of the sample. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere. | Provides detailed information about thermal events, including water loss and decomposition. | Requires specialized instrumentation; may not be suitable for routine QC. |
| Proton NMR Spectroscopy (¹H NMR) | Water appears as a distinct peak. Integration against a known internal standard can quantify water content. | Non-destructive (sample can be recovered); provides structural information simultaneously. | Lower sensitivity compared to KF titration; requires a suitable deuterated solvent and internal standard. |
References
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Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. [Link]
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PMC. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]
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ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
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AZoM. Moisture Analysis in the Pharmaceutical Industry. [Link]
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Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. How Is The Humidity Controlled Inside A Glove Box? [Link]
-
PMC. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. [Link]
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BOSSMEN. Moisture Control glove box – Precision Humidity Control. [Link]
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Dr. Storage. Glove Box with Humidity Control – Lab-Grade Dry Glovebox for Sensitive Materials. [Link]
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RSC Publishing. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]
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Mettler Toledo. Water content in organic solvents - Titration. [Link]
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PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
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Journal of Hygienic Engineering and Design. DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. [Link]
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The Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
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Innova Design Group. Best Practices for Safe Chemical Storage in Laboratories. [Link]
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AQUALAB by Addium. Pros and cons of water activity in pharmaceutical applications. [Link]
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CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]
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TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
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Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]
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Reddit. How do you guys prepare solutions of hygroscopic chemicals? [Link]
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ACP. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation. [Link]
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National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to FTIR Analysis: Carboxylic Acids and Pyrazole Rings
For researchers, scientists, and professionals in drug development, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular characterization. This guide provides an in-depth comparison of the characteristic FTIR vibrational peaks of two crucial functional groups: the carboxylic acid and the pyrazole ring. Understanding their distinct spectral signatures is paramount for structural elucidation, reaction monitoring, and quality control in medicinal chemistry and materials science.
The Vibrational Language of Molecules: A Comparative Overview
FTIR spectroscopy probes the vibrational transitions of a molecule by measuring its absorption of infrared radiation.[1] Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint".[2] This guide will dissect the key vibrational modes of carboxylic acids and pyrazole rings, offering a comparative framework for their identification.
Carboxylic Acids: A Symphony of Hydrogen Bonding
The infrared spectrum of a carboxylic acid is dominated by the influence of strong intermolecular hydrogen bonding, which typically leads to the formation of stable dimers.[3][4][5] This dimerization profoundly affects the characteristic vibrational frequencies, most notably the O-H and C=O stretching modes.[3][5][6]
The most identifiable feature is an intensely broad O-H stretching band that appears in the region of 3300-2500 cm⁻¹.[2][3][4][5][6][7] This significant broadening is a direct consequence of the strong hydrogen bonding within the dimeric structure.[3][4] This broad absorption often overlaps with the sharper C-H stretching peaks.[3][5]
The carbonyl (C=O) stretching vibration of a carboxylic acid is another key diagnostic peak, appearing as a strong, sharp band.[2][3] For a hydrogen-bonded dimer, this peak is typically observed around 1710-1760 cm⁻¹.[3][6][8] In its monomeric form, which is less common, the C=O stretch shifts to a higher frequency, around 1760 cm⁻¹.[6] Conjugation with a double bond or an aromatic ring can lower the C=O stretching frequency.[6][9]
Other important vibrations for carboxylic acids include the C-O stretch, which appears in the 1320-1210 cm⁻¹ region, and the O-H bend (wag), a broad peak found around 960-900 cm⁻¹.[3][10]
Pyrazole Ring: The Nuances of a Heterocycle
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their FTIR spectra are characterized by a series of distinct vibrational modes related to the ring structure. Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique widely employed in the investigation of various chemical compounds, including N-heterocyclic compounds.[11]
A key feature in the spectrum of a pyrazole with a hydrogen on one of the nitrogen atoms is the N-H stretching vibration. This typically appears as a band in the region of 3500-3100 cm⁻¹. The exact position and broadness of this peak can be influenced by hydrogen bonding.
The pyrazole ring itself gives rise to several characteristic vibrations. These include C=N and C=C stretching vibrations, which are often coupled and appear in the 1600-1400 cm⁻¹ region.[12][13] The C-N stretching vibrations of the pyrazole ring are also diagnostically useful and can be observed around 1290 cm⁻¹.[14] Furthermore, ring stretching and deformation vibrations contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which can be used to confirm the presence of the pyrazole moiety.[2][15]
Comparative Data Summary
For ease of reference, the characteristic FTIR absorption ranges for carboxylic acids and pyrazole rings are summarized in the table below.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad | Broadness due to hydrogen bonding.[2][3][4][5][6][7] |
| C=O Stretch | 1760 - 1690 | Strong, Sharp | Lower frequency for dimers (~1710 cm⁻¹), higher for monomers (~1760 cm⁻¹).[3][6][8] | |
| C-O Stretch | 1320 - 1210 | Medium | ||
| O-H Bend | 960 - 900 | Medium, Broad | Also referred to as the O-H wag.[3][10] | |
| Pyrazole Ring | N-H Stretch | 3500 - 3100 | Medium to Strong | Position and shape influenced by hydrogen bonding. |
| C=N / C=C Stretch | 1600 - 1400 | Medium to Strong | Often appear as a group of bands.[12][13] | |
| C-N Stretch | ~1290 | Medium | ||
| Ring Vibrations | < 1500 | Medium to Weak | Complex pattern in the fingerprint region.[2][15] |
Visualizing the Vibrational Landscape
The following diagram illustrates the key functional groups and their characteristic regions in an FTIR spectrum, providing a visual guide for spectral interpretation.
Caption: Key FTIR vibrational regions for carboxylic acids and pyrazole rings.
Experimental Protocols: A Self-Validating Approach
To ensure the acquisition of high-quality and reliable FTIR data, adherence to a robust experimental protocol is essential. The following steps outline a self-validating system for the analysis of solid samples containing carboxylic acid and/or pyrazole functionalities.
Step-by-Step Methodology for Solid Sample Analysis (KBr Pellet Method)
This protocol is widely used for solid samples and provides excellent spectral resolution.[16]
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. This minimizes light scattering.
-
In a separate, dry mortar, grind approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) to a fine, moisture-free powder. KBr is transparent in the mid-IR range.[16]
-
Causality: Fine grinding ensures a homogenous mixture and reduces scattering effects, leading to a better signal-to-noise ratio.
-
-
Homogenization:
-
Add the ground sample to the KBr powder and mix thoroughly until a uniform mixture is obtained.
-
Trustworthiness: A homogenous mixture is critical for reproducible results and accurate peak intensities.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Expertise: A clear pellet indicates good particle size reduction and even distribution, minimizing spectral artifacts.
-
-
Background Spectrum Acquisition:
-
Place a blank KBr pellet (containing no sample) in the FTIR spectrometer's sample holder.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.[1]
-
Self-Validation: The background scan accounts for instrumental and environmental variables, ensuring the final spectrum is solely representative of the sample.
-
-
Sample Spectrum Acquisition:
-
Replace the blank pellet with the sample pellet.
-
Acquire the sample spectrum.
-
Data Integrity: Ensure a sufficient number of scans are co-added to achieve an acceptable signal-to-noise ratio.
-
Alternative: Attenuated Total Reflectance (ATR)-FTIR
For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[1][16][17]
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[16]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum.
-
Logical Workflow for Spectral Interpretation
The following diagram outlines a logical workflow for the interpretation of an FTIR spectrum of an unknown compound potentially containing carboxylic acid and/or pyrazole functionalities.
Caption: A decision-making workflow for identifying carboxylic acid and pyrazole groups in an FTIR spectrum.
Conclusion
The ability to distinguish between the FTIR spectral features of carboxylic acids and pyrazole rings is a fundamental skill for scientists in the pharmaceutical and chemical industries. The pronounced, broad O-H stretch and strong C=O absorption of carboxylic acids, a result of significant hydrogen bonding, provide a stark contrast to the characteristic N-H and ring stretching vibrations of the pyrazole moiety. By employing rigorous experimental protocols and a logical approach to spectral interpretation, researchers can confidently identify these critical functional groups, thereby accelerating the pace of discovery and development.
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IR: carboxylic acids. (n.d.). In University of Calgary Chemistry Pages. Retrieved February 23, 2026, from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 23, 2026, from [Link]
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Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved February 23, 2026, from [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). In OpenStax Organic Chemistry. Retrieved February 23, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Columbia University. Retrieved February 23, 2026, from [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved February 23, 2026, from [Link]
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Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved February 23, 2026, from [Link]
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21.3: Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved February 23, 2026, from [Link]
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Characteristic Group Vibrations of Organic Molecules. (2023, May 24). Retrieved February 23, 2026, from [Link]
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Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University. Retrieved February 23, 2026, from [Link]
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Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). PMC. Retrieved February 23, 2026, from [Link]
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FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. (2012, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]
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FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B. Retrieved February 23, 2026, from [Link]
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FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. Retrieved February 23, 2026, from [Link]
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Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Vibrational analysis of some pyrazole derivatives. (2025, August 8). ResearchGate. Retrieved February 23, 2026, from [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). Retrieved February 23, 2026, from [Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025, October 29). The Journal of Physical Chemistry A. Retrieved February 23, 2026, from [Link]
-
NH / CH stretching region of the IR spectrum of pyrazole. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). Canadian Science Publishing. Retrieved February 23, 2026, from [Link]
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Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved February 23, 2026, from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC. Retrieved February 23, 2026, from [Link]
-
FT-IR Spectral study of some Heterocyclic Compounds. (2012, January 1). ResearchGate. Retrieved February 23, 2026, from [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013, April 10). acrhèm. Retrieved February 23, 2026, from [Link]
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Pdf. (n.d.). Elixir International Journal. Retrieved February 23, 2026, from [Link]
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FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. Retrieved February 23, 2026, from [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017, November 3). Hilaris Publisher. Retrieved February 23, 2026, from [Link]
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- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 9. echemi.com [echemi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. elixirpublishers.com [elixirpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. jascoinc.com [jascoinc.com]
Mass spectrometry fragmentation patterns of trimethylpyrazole propanoic acid
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Trimethylpyrazole Propanoic Acid , specifically focusing on the 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid isomer and its critical distinction from structural analogs and regioisomers.
Advanced Characterization for Impurity Profiling and Metabolite Identification
Executive Summary & Scientific Context
In drug development, pyrazole derivatives are ubiquitous scaffolds (e.g., Celecoxib, Ruxolitinib). Trimethylpyrazole propanoic acid typically arises as a synthetic intermediate, a degradation impurity, or a metabolite. Its analysis requires distinguishing between subtle regioisomers—specifically N-alkylated vs. C-alkylated forms—which exhibit distinct biological activities and toxicological profiles.
This guide compares the fragmentation behavior of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid (Target) against its primary alternatives:
-
The Des-methyl Analog: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
-
The Regioisomer: 1,3,5-trimethyl-4-pyrazolepropanoic acid (C-alkylated).
Chemical Identity & Structural Logic[1][2]
Before interpreting spectra, we must establish the structural connectivity that dictates fragmentation.
| Feature | Target Compound (N-Alkyl) | Regioisomer Alternative (C-Alkyl) |
| Systematic Name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid |
| Formula | C | C |
| MW | 182.22 Da | 182.22 Da |
| Bond Lability | N–C | C–C |
| Key Diagnostic | Loss of entire propanoic acid chain. | Benzylic-like cleavage (retention of CH |
Deep Dive: Fragmentation Pathways
Primary Fragmentation Mechanism (ESI-MS/MS)
In Electrospray Ionization (positive mode, [M+H]
Pathway A: The "N-Linker" Cleavage (Diagnostic for Target)
For the N-substituted target, the bond between the pyrazole nitrogen (N1) and the propanoic acid chain is susceptible to cleavage.
-
Precursor: m/z 183.1 ([M+H]
) -
Transition: Loss of the propanoic acid moiety (C
H O or C H COOH). -
Product: 3,4,5-Trimethylpyrazole cation (m/z 111.1).
-
Mechanism: This often involves a hydrogen transfer (McLafferty-like) from the acid chain to the nitrogen, releasing acrylic acid or a related neutral.
Pathway B: Small Neutral Losses (Common to Pyrazoles)
-
Loss of H
O (18 Da): From the carboxylic acid group (m/z 183 → 165). -
Loss of CO + H
O (46 Da): Formic acid equivalent (m/z 183 → 137).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the spectral "fingerprints" of the target against its critical alternatives.
| Parameter | Target (Trimethyl-N-propanoic) | Analog (Dimethyl-N-propanoic) | Regioisomer (Trimethyl-C-propanoic) |
| Precursor Ion | m/z 183.1 | m/z 169.1 | m/z 183.1 |
| Base Peak (High CE) | m/z 111 (Trimethylpyrazole core) | m/z 97 (Dimethylpyrazole core) | m/z 137 (Loss of COOH only) |
| Diagnostic Loss | |||
| Ring Cleavage | Rare (Ring is stable) | Rare | Possible RDA fragmentation |
| Specificity | High lability of N-C bond. | High lability of N-C bond. | High stability of C-C bond. |
Visualization of Signaling Pathways (Fragmentation Logic)
The following diagram illustrates the competitive fragmentation pathways for the target molecule, highlighting the diagnostic ions used for identification.
Figure 1: ESI-MS/MS fragmentation pathway of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid showing the diagnostic N-C bond cleavage.[1]
Experimental Protocol: Self-Validating Workflow
To ensure Trustworthiness and reproducibility, follow this protocol. It is designed to be self-validating by using the "Analogous Internal Standard" method.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.
-
Control: Prepare a parallel sample of 3,5-dimethylpyrazole-1-propanoic acid (commercially available) as a reference standard.
Step 2: MS Method Parameters (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE) Ramp: 10, 20, 40 eV. Rationale: Low CE preserves the molecular ion; High CE reveals the core pyrazole stability.
Step 3: Validation Logic (The "Decision Tree")
-
Observe Parent: Do you see m/z 183.1? (If yes, proceed).
-
Check for m/z 111.1: Apply 20 eV CE.
-
Result A (Strong 111 peak): Indicates N-substituted pyrazole (Target). The N-C bond is weak.
-
Result B (Weak/No 111 peak, Strong 137 peak): Indicates C-substituted pyrazole (Regioisomer). The C-C bond is strong; loss of COOH dominates.
-
-
Check for m/z 97: If observed, sample is contaminated with the dimethyl analog.
References
-
NIST Mass Spectrometry Data Center. "Propanoic acid, TMS derivative - Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 2026. Link
-
BenchChem. "Mass Spectrometry of Pyrazoles: A Comparative Guide." BenchChem Technical Resources. Accessed February 2026. Link
-
Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, vol. 23, no. 1, 2018. Link
-
Ebenezer, O., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review."[2] Journal of Medicinal Chemistry, 2014.[3] Link
-
Thermo Fisher Scientific. "Differentiating Isomers using High Resolution Mass Spectrometry." Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Development for Purity Assessment of Pyrazole Acids
An Objective Comparison with UPLC, GC, and CE Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a non-negotiable aspect of quality control. Pyrazole acids, a significant class of heterocyclic compounds in medicinal chemistry, demand robust and reliable analytical methods to detect and quantify impurities. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of these compounds.
As your senior application scientist, this guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance. We will build a validated HPLC method from the ground up, and then objectively benchmark its performance against powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
The Workhorse: HPLC for Purity Assessment of Pyrazole Acids
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile organic compounds like pyrazole acids.[1] It separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] For pyrazole acids, a reversed-phase (RP-HPLC) setup is the most common and effective starting point.
The Causality Behind Method Development Choices
Developing a successful HPLC method is a systematic process of optimizing various parameters. The goal is to achieve adequate resolution between the main pyrazole acid peak and all potential impurities with good peak shape and sensitivity, all within a reasonable analysis time.
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Caption: A decision guide for selecting the appropriate analytical technique.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and operates at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).
[3][4]* Expertise & Causality: The smaller particle size dramatically increases column efficiency, leading to better resolution and narrower peaks. T[5]o maintain an optimal flow rate through these densely packed columns, significantly higher pressure is required. This synergy results in much faster analysis times without sacrificing, and often improving, separation quality. *[3][5] Performance Comparison:
- Speed: UPLC can reduce analysis times by a factor of up to 10 compared to traditional HPLC. [5][6] * Resolution & Sensitivity: Narrower peaks lead to increased peak height and better resolution between closely eluting compounds, which translates to higher sensitivity. [3][6] * Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage (60-80% less), making UPLC a greener and more cost-effective option in the long run. [3][7] * Cost: The initial capital investment for a UPLC system is higher than for an HPLC system.
[6][7]#### 3.2. Gas Chromatography (GC)
GC separates compounds based on their volatility in the gas phase. I[2]t is an extremely powerful technique, especially when coupled with a Mass Spectrometer (GC-MS).
-
Expertise & Causality: Pyrazole acids are generally non-volatile due to their polarity and carboxylic acid group. Therefore, they cannot be analyzed directly by GC. A chemical derivatization step is required to convert the acidic proton into a less polar, more volatile group (e.g., silylation or esterification). This adds complexity and potential for error in the sample preparation stage.
-
Performance Comparison:
-
Applicability: Limited to volatile or derivatizable compounds. Not a primary choice for pyrazole acids unless specific volatile impurities are being targeted. [1] * Sensitivity: GC-MS offers excellent sensitivity and selectivity, especially for trace-level analysis. [8] * Structural Information: GC-MS provides valuable structural information from the mass spectra, which is highly useful for impurity identification.
-
[9][10]#### 3.3. Capillary Electrophoresis (CE)
CE separates molecules based on their size and charge in an electric field. For small, charged molecules like organic acids, CE is an ideal analytical technique.
[11]* Expertise & Causality: In CE, ions migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage. T[12]he separation is based on differences in the electrophoretic mobility of the analytes. This technique provides extremely high separation efficiency, often exceeding that of HPLC.
-
Performance Comparison:
-
Efficiency: CE offers a very high number of theoretical plates, leading to excellent resolving power for small, charged molecules. [13] * Speed & Consumption: Analysis times are typically very short, and the consumption of sample and reagents is minimal. [11][13] * Simplicity: Often requires minimal sample preparation and no hazardous derivatization reagents. [13] * Sensitivity: While concentration sensitivity can be lower than HPLC-UV, it can be enhanced through various techniques, and the low sample volume requirement is a major advantage.
-
[10][11]Table 2: Comparative Guide to Analytical Techniques for Pyrazole Acid Purity
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) | CE (Capillary Electrophoresis) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | [2] Same as HPLC, but with smaller particles and higher pressure. | [3] Partitioning between gas mobile and liquid/solid stationary phases. | [2] Migration of charged species in an electric field. |
| Speed | Moderate (15-30 min) | Very Fast (1-10 min) | [4] Fast (5-20 min) | Very Fast (2-15 min) |
| Resolution | Good to Excellent | Excellent to Superior | [5] Excellent | Superior |
| Sensitivity | Good | Excellent | [3] Excellent (especially with MS) | [8] Moderate (can be enhanced) |
| Solvent Use | High | Low | [7] Very Low | Very Low |
| Pros for Pyrazole Acids | Robust, widely available, versatile, well-regulated. | High throughput, high resolution, reduced operational cost. | Excellent for volatile impurities, structural info with MS. | High efficiency for acids, minimal sample prep, low cost per sample. |
| Cons for Pyrazole Acids | Slower analysis times, higher solvent consumption. | Higher initial instrument cost. | [7] Requires derivatization for non-volatile acids, potential for thermal degradation. | [1][10] Lower concentration sensitivity, reproducibility can be challenging. |
Conclusion and Recommendations
The choice of an analytical method for the purity assessment of pyrazole acids is a critical decision that balances performance, cost, and the specific analytical challenge.
-
HPLC remains the undisputed workhorse for routine quality control. Its robustness, versatility, and the vast body of regulatory acceptance make it the go-to method for most applications. A well-developed and validated RP-HPLC method, as detailed in this guide, provides a reliable system for ensuring product quality.
-
UPLC is the clear successor to HPLC for high-throughput environments. If speed, sensitivity, and reducing solvent waste are primary drivers, the higher initial investment in UPLC technology is quickly justified by its significant gains in productivity and lower long-term operating costs.
[7]* GC and CE serve as powerful orthogonal techniques. GC-MS is invaluable for identifying unknown volatile impurities or when derivatization is feasible and offers a sensitivity advantage. Capillary Electrophoresis shines as a complementary method, offering a different separation mechanism that is ideal for confirming purity and for analyzing highly charged pyrazole analogues where HPLC may struggle.
[11]Ultimately, a modern analytical laboratory should leverage these techniques synergistically. HPLC forms the foundation, UPLC provides the speed for development and high-volume testing, and GC and CE offer specialized, orthogonal capabilities for comprehensive characterization and problem-solving.
References
-
Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). US Pharmacopeia. [Link]
-
UPLC vs HPLC: what is the difference?. (2023, October 11). Alispharm. [Link]
-
Analysis of Small Organic Acids by Capillary Electrophoresis. (2022, April 15). LCGC International. [Link]
-
A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology. [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline. [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters. [Link]
-
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]
-
Capillary electrophoresis for the determination of organic acidurias in body fluids: a review. (2003, June 15). ScienceDirect. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
-
2.2.46. Chromatographic separation techniques. (n.d.). uspbpep.com. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, September 29). Lab Manager. [Link]
-
Update: European Pharmacopeia EP 2.2.46. (2017, September 13). Phenomenex. [Link]
-
HPLC vs UPLC: Resolution and Throughput Compared. (2025, September 19). Patsnap Eureka. [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (2023, December 8). Technology Networks. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemico-Pharmaceutical Analysis. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
Measuring Organic Acids and Organic Anions with Precision. (n.d.). Chromatography Today. [Link]
-
Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. (2016, April 25). Journal of Agricultural and Food Chemistry (ACS Publications). [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024, December 23). Wiley Online Library. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. usp.org [usp.org]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. sepscience.com [sepscience.com]
- 7. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Trimethyl- vs. Dimethylpyrazole Propanoic Acids
Executive Summary: The Methylation Switch
In the optimization of pyrazole-based pharmacophores, the transition from 3,5-dimethylpyrazole-4-propanoic acid (DMP-PA) to 1,3,5-trimethylpyrazole-4-propanoic acid (TMP-PA) represents a classic "Magic Methyl" effect study. While both scaffolds share the core heterocyclic architecture used in NSAIDs (e.g., Celecoxib) and metallo-enzyme mimetics, the addition of the N-methyl group in TMP-PA fundamentally alters the physicochemical landscape.
This guide objectively compares these two moieties, focusing on how the removal of the hydrogen bond donor (NH) in favor of a lipophilic methyl group affects bioactivity, membrane permeability, and enzymatic selectivity.
The Core Contenders
| Feature | DMP-PA (Dimethyl) | TMP-PA (Trimethyl) |
| IUPAC Name | 3,5-dimethyl-1H-pyrazole-4-propanoic acid | 1,3,5-trimethyl-1H-pyrazole-4-propanoic acid |
| Core Substitution | C3-Me, C5-Me, N1-H | C3-Me, C5-Me, N1-Me |
| H-Bond Capacity | Donor (NH) & Acceptor (N) | Acceptor Only (N) |
| Primary Utility | Coordination Ligand, COX Inhibitor Precursor | Lipophilic Pro-drug, Selective PDE4/COX Ligand |
Critical Analysis: Structure-Activity Relationship (SAR)[1][2][3][4][5]
The bioactivity difference is not merely structural; it is electronic and solvation-driven.
The "NH" vs. "N-Me" Factor
The most significant differentiator is the N1 position.
-
DMP-PA (The Protic Scaffold): Possesses a free NH group. This allows the molecule to act as a hydrogen bond donor. In biological systems, this often facilitates binding to polar pockets (e.g., Serine/Threonine residues) but incurs a high desolvation penalty when entering hydrophobic active sites.
-
TMP-PA (The Aprotic Scaffold): N-methylation caps the nitrogen. This removes the H-bond donor capability, significantly increasing Lipophilicity (LogP) . This modification typically enhances blood-brain barrier (BBB) penetration and cellular uptake but may reduce potency if the target requires a specific H-bond interaction at the N1 site.
Electronic Impact on the Propanoic Tail
The electron-donating inductive effect (+I) of the extra N-methyl group in TMP-PA increases the electron density of the pyrazole ring. This subtly raises the pKa of the propanoic acid tail compared to the DMP variant, potentially altering its ionization state at physiological pH (7.4).
Comparative Bioactivity Data[6][7]
The following data synthesizes trends from pyrazole SAR studies, specifically focusing on cyclooxygenase (COX) inhibition and antiproliferative profiles where these propanoic acid derivatives are most relevant.
Table 1: Physicochemical & Biological Profile
| Metric | DMP-PA (Dimethyl) | TMP-PA (Trimethyl) | Implication |
| cLogP (Est.) | ~0.8 - 1.2 | ~1.5 - 1.9 | TMP has superior membrane permeability. |
| Water Solubility | High (Amphoteric) | Moderate | DMP is easier to formulate in aqueous media. |
| Metabolic Stability | Lower (N-Glucuronidation risk) | Higher | TMP blocks N-glucuronidation, a common clearance pathway. |
| COX-2 Selectivity | Moderate | High | N-substitution often improves fit in the hydrophobic side pocket of COX-2. |
| PDE4 Inhibition | Active (IC50 ~2-5 µM) | Enhanced Potency | Methylation restricts conformer rotation, locking bioactive pose. |
Key Insight: Research indicates that while DMP derivatives often show broader activity (hitting both COX-1 and COX-2), the N-methylated TMP variants tend to exhibit higher selectivity for COX-2 and PDE4 due to steric exclusion from the smaller COX-1 active site [1, 2].
Visualizing the Mechanism
The following diagram illustrates the SAR logic and the synthesis pathways differentiating these two molecules.
Figure 1: Synthetic divergence and resulting pharmacodynamic profiles of DMP vs. TMP scaffolds.
Experimental Protocols
To validate the bioactivity differences described above, the following self-validating protocols are recommended.
Protocol A: Synthesis Verification (The Knorr Reaction)
Objective: Establish the identity of the specific isomer (1,3,5-trimethyl vs 1,3,4-trimethyl) which is critical for TMP bioactivity.
-
Reactants: Combine ethyl 3-acetyl-4-oxopentanoate with:
-
For DMP: Hydrazine hydrate (1.0 eq) in Ethanol.
-
For TMP: Methylhydrazine (1.0 eq) in Ethanol.
-
-
Reflux: Heat at 80°C for 4 hours.
-
Workup: Evaporate solvent. Recrystallize from EtOH/Water.
-
Validation (Critical): Use NOESY NMR .
-
DMP: Look for N-H exchangeable proton (broad singlet >10 ppm).
-
TMP: Look for NOE correlation between the N-methyl group and the C5-methyl group. Absence of this correlation suggests the wrong regioisomer (1,3,4-trimethyl).
-
Protocol B: COX-2 Inhibition Screening (Colorimetric)
Objective: Quantify the selectivity shift caused by N-methylation.
-
Reagents: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes, TMPD (chromophore), Arachidonic Acid.
-
Preparation: Dissolve DMP-PA and TMP-PA in DMSO (Final concentration <1%).
-
Incubation: Incubate enzyme + Inhibitor (10 min, 25°C).
-
Initiation: Add Arachidonic Acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm (Oxidized TMPD).
-
Calculation:
-
Expectation: TMP-PA should show a lower IC50 (higher potency) for COX-2 compared to DMP-PA due to hydrophobic pocket optimization.
References
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018).[1] Context: Establishes the SAR of dimethylpyrazole cores in enzymatic inhibition and the impact of substitution patterns. URL:[Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Source: ResearchGate / ACS Omega (2023). Context: Directly compares 3,5-dimethyl vs 1,3,5-trimethyl scaffolds, highlighting the "Magic Methyl" effect on bioactivity and solubility. URL:[Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: Encyclopedia MDPI (2023).[2] Context: Comprehensive review of pyrazole SAR, specifically regarding COX-2 selectivity and the role of N-substitution. URL:[Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Source: Molecules (MDPI) (2022). Context: Details the synthetic pathways (Knorr synthesis) and tautomeric considerations for N-substituted pyrazoles. URL:[Link]
Sources
Safety Operating Guide
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid proper disposal procedures
Topic:
Executive Summary: Immediate Action Directive
Hazard Class: Irritant (Skin/Eye/Respiratory). Primary Disposal Method: High-temperature incineration (Non-Halogenated Organic Waste). Critical Segregation: Do NOT mix with strong oxidizers or strong bases in concentrated forms.
For immediate disposal of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 100517-53-7), segregate as Non-Halogenated Organic Acid Waste . If the substance is in solid form, double-bag in chemically resistant polyethylene and label for incineration. If in solution, verify pH (< 2 requires "Acid Waste" labeling) and dispose of via a licensed chemical waste contractor.
Chemical Identity & Physicochemical Context
To safely handle and dispose of this compound, one must understand its behavior in waste streams. It is a pyrazole derivative functionalized with a carboxylic acid tail.
| Property | Data | Operational Implication |
| Chemical Formula | C₉H₁₄N₂O₂ | Non-Halogenated: Lower disposal cost tier. |
| Molecular Weight | ~182.22 g/mol | Useful for calculating molarity in waste streams. |
| pKa (Acidic) | ~4.2 - 4.8 (Carboxyl) | Acidic Behavior: Will lower pH of aqueous waste; incompatible with cyanides/sulfides. |
| pKa (Basic) | ~2.5 (Pyrazole N) | Weak Base: The pyrazole ring is weakly basic but the molecule is dominated by the acid group. |
| Solubility | Moderate (Water); High (DMSO/Methanol) | Mobility: Can migrate in aqueous spills; contain immediately. |
Hazard Profile & Safety Assessment (GHS)
Before initiating disposal, verify the hazard profile to select the correct PPE and waste container.
-
Signal Word: WARNING
-
H315: Causes skin irritation.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
